Dodecaborate Dodecaborate
Brand Name: Vulcanchem
CAS No.: 12008-78-5
VCID: VC0084977
InChI: InChI=1S/12BO3/c12*2-1(3)4/q12*-3
SMILES: B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-]
Molecular Formula: B12O36-36
Molecular Weight: 705.684

Dodecaborate

CAS No.: 12008-78-5

Cat. No.: VC0084977

Molecular Formula: B12O36-36

Molecular Weight: 705.684

* For research use only. Not for human or veterinary use.

Dodecaborate - 12008-78-5

Specification

CAS No. 12008-78-5
Molecular Formula B12O36-36
Molecular Weight 705.684
IUPAC Name borate
Standard InChI InChI=1S/12BO3/c12*2-1(3)4/q12*-3
Standard InChI Key TVBISCWBJBKUDP-UHFFFAOYSA-N
SMILES B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-]

Introduction

Structural Characteristics and Fundamental Properties

The dodecaborate(12) anion, represented by the chemical formula [B₁₂H₁₂]²⁻, consists of twelve boron atoms arranged in a perfect icosahedral structure, with each boron atom bonded to a hydrogen atom directed outward from the center of the icosahedron. This highly symmetrical arrangement gives the compound a molecular point group classification of Iₕ, indicating its high degree of symmetry . The icosahedral arrangement of boron atoms creates a three-dimensional cluster with remarkable stability due to its aromatic nature, which contributes to the compound's resistance to chemical degradation .

Unlike many conventional chemical compounds, dodecaborate exhibits unusual electronic properties. The earliest theoretical predictions by H. C. Longuet-Higgins and M. de V. Roberts in 1955 suggested that while the neutral B₁₂H₁₂ would be unstable, the dianionic form [B₁₂H₁₂]²⁻ would achieve significant stability . This prediction was grounded in molecular orbital theory considerations, where the highest occupied molecular orbital (HOMO) in the icosahedral structure is a four-fold degenerate set. The dianionic state provides the precise number of electrons needed to achieve an energetically favorable closed-shell configuration .

Dodecaborate compounds display extraordinary chemical stability. Salts containing the dodecaborate ion remain stable in air and exhibit remarkable resistance to both strongly acidic and basic conditions, showing no reactivity with hot aqueous sodium hydroxide or hydrochloric acid . This exceptional stability makes dodecaborate-based compounds particularly valuable for applications requiring robust chemical structures.

Synthesis Methodologies and Chemical Reactions

Historical Development of Synthesis Techniques

The first successful synthesis of dodecaborate was achieved by Hawthorne and Pitochelli in 1960, approximately five years after its theoretical prediction . Their approach involved the reaction of 2-iododecaborane with triethylamine in benzene solution at 80°C . While historically significant, this method has since been superseded by more efficient synthetic routes.

Contemporary Synthesis Approaches

The most commonly employed modern synthesis involves a two-step process starting with sodium borohydride (NaBH₄). The reaction proceeds as follows:

  • Conversion of borohydride to triborate anion using boron trifluoride etherate:
    5 NaBH₄ + BF₃ → 2 NaB₃H₈ + 3 NaF + 2 H₂

  • Pyrolysis of the triborate intermediate to yield the dodecaborate cluster:
    The thermal decomposition of NaB₃H₈ results in cluster formation, producing the sodium salt of dodecaborate .

This synthetic pathway offers considerable advantages in terms of reagent availability, process simplicity, and scalability, making it the preferred method for laboratory and industrial preparation.

Reactivity Patterns

Recent advancements have enabled functionalization of dodecaborates through Pd-catalyzed formation of B-C bonds with boronic acids, using Suzuki-Miyaura coupling conditions . This breakthrough provides a versatile method for linking the inorganic dodecaborate cluster to organic building blocks. The reaction requires specific conditions, including:

  • Optimal ligand: DavePhos

  • Solvent selection based on substrate: N-methylpyrrolidone for electron-poor aromatics, CD₃CN for electron-rich aromatics and aliphatics

This methodology is remarkably functional-group tolerant, accommodating a wide spectrum of substrates and enabling precise tailoring of dodecaborate properties.

Substitution Reactions and Derivative Compounds

Hydroxylated Derivatives

The hydrogen atoms in [B₁₂H₁₂]²⁻ can be replaced through hydroxylation using hydrogen peroxide, yielding [B₁₂(OH)₁₂]²⁻ . This substitution imparts different solubility characteristics and reactivity patterns, expanding the range of potential applications.

Halogenated Forms

Halogenation of dodecaborate produces a series of partially or fully substituted derivatives where hydrogen atoms are replaced by halogens (F, Cl, Br) . These halogenated variants display altered electronic properties and serve as important intermediates for further chemical modifications.

Carbon-Based Substitution

The methyl-substituted derivative [B₁₂(CH₃)₁₂]²⁻ represents an important carbon-functionalized variant . Additionally, under high-pressure conditions (kilobar pressure), dodecaborate reacts with carbon monoxide to form carbonyl derivatives including [B₁₂H₁₁CO]⁻ and isomers of B₁₂H₁₀(CO)₂. Notably, these dicarbonyls can transform into carboxylic ions [B₁₂H₁₀(CO)CO₂H]⁻ in aqueous environments .

Oxidation States and Stability

Recent research has revealed the existence of various dodecaborate species in different oxidation states:

  • Hypocloso-[B₁₂]¹⁻: Hypoelectronic species with one fewer electron than the conventional [B₁₂H₁₂]²⁻

  • Hypercloso-B₁₂⁰: Neutral species with two fewer electrons than the conventional form

  • [B₁₂(OR)₁₂]¹⁺: Super-oxidized cationic species generated when R is an alkyl group

The stability of these hypoelectronic and hyperelectronic species is attributed to:

  • Structural distortion lowering symmetry from Iₕ to D₃ᵈ or Tᵈ, breaking the degeneracy of the HOMO

  • Steric protection of cluster-confined frontier orbitals by bulky substituents

  • Electron donation from substituents into B-B bonding frontier orbitals

Applications in Medicinal Chemistry

Boron Neutron Capture Therapy (BNCT)

One of the most promising applications of dodecaborate compounds is in boron neutron capture therapy (BNCT), a binary cancer treatment modality. BNCT exploits the nuclear reaction that occurs when the stable isotope boron-10 (¹⁰B) captures low-energy thermal neutrons, producing high-energy alpha particles and recoiling lithium-7 nuclei that can destroy cancer cells .

Boronophenylalanine-amide alkyl dodecaborate (BADB) represents an innovative BNCT agent that links boronphenylalanine (BPA) with dodecaborate. This conjugation significantly increases the ¹⁰B content per molecule compared to conventional BNCT agents . Experimental evidence has demonstrated that BADB exhibits:

  • Remarkably high compound biological effectiveness in neutron irradiation experiments

  • Significant extension of survival time in rat brain tumor models

  • Superior efficacy when administered in combination with BPA compared to BPA alone

These results highlight the potential of dodecaborate-based compounds to enhance the efficacy of BNCT for cancer treatment.

Oligonucleotide Conjugates

The closo-dodecaborate anion has been successfully conjugated with oligonucleotides, creating boron-rich biomolecules with potential applications in targeted therapies . These conjugates benefit from the remarkable chemical stability and low toxicity profile of the dodecaborate cluster.

Table 1: Properties of Selected Oligonucleotide-Dodecaborate Conjugates

NameOligonucleotide ConjugateRetention Time (min)Molecular Weight (Da)
D-B-35′-ATACGTTAACGATCCTTCAC-closoB₁₂-3′12.1 (+1.0)6607.78 (Found), 6608.49 (Calculated)
D-B-55′-closoB₁₂-ATACGTTAACGATCCTTCAC-3′12.3 (+1.2)6354.15 (Found), 6353.72 (Calculated)
D-B-bis5′-closoB₁₂-ATACGTTAACGATCCTTCAC-closoB₁₂-3′15.3 (+4.2)6944.07 (Found), 6944.27 (Calculated)

This data demonstrates the successful synthesis and characterization of oligonucleotide-dodecaborate conjugates with precisely controlled molecular weights . The integration of boron-rich clusters with biological molecules opens new avenues for developing targeted therapeutic agents.

Material Science Applications and Supramolecular Chemistry

Superchaotropic Properties

Dodecaborate exhibits remarkable "superchaotropic" properties, characterized by:

  • Excellent water solubility, facilitating use in aqueous systems

  • Strong interactions with hydrophobic surfaces, enabling unique binding characteristics

  • Exceptional binding affinity to large cyclodextrins, exceeding that of most other host-guest pairs

These distinctive properties make dodecaborate compounds valuable components in supramolecular chemistry and material design.

Host-Guest Chemistry and Molecular Recognition

The superchaotropic nature of dodecaborate enables applications in:

  • Selective detection assays using host-guest chemistry

  • Formation of supramolecular frameworks with unique structures and properties

  • Interactions with membranes, potentially useful for drug delivery systems

Current Research Frontiers and Future Directions

The field of dodecaborate chemistry continues to evolve rapidly, with several exciting research directions currently being pursued:

Expanding Synthetic Methodologies

The development of new functionalization strategies, particularly those enabling direct B-C bond formation, represents a significant frontier in dodecaborate chemistry . These approaches are expanding the structural diversity of dodecaborate derivatives and facilitating integration with organic frameworks.

Exploring Novel Oxidation States

The recent discovery of super-oxidized cationic [B₁₂]¹⁺ species has challenged previous paradigms regarding the oxidation limits of dodecaborates . Further exploration of these exotic oxidation states may reveal new reactivity patterns and applications.

Medical Applications Beyond BNCT

While BNCT remains a major focus, researchers are investigating additional medicinal applications for dodecaborate derivatives, including:

  • Targeted drug delivery systems

  • Diagnostic imaging agents

  • Antimicrobial compounds

  • Enzyme inhibitors

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